4-Amino-6-methyl-1,3,5-triazinan-2-one

Beschreibung

Systematic Nomenclature and Structural Elucidation

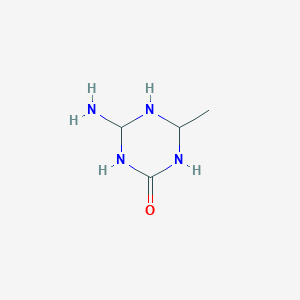

The compound’s IUPAC name, this compound, reflects its saturated triazine backbone (triazinan) with a ketone group at position 2, an amino substituent at position 4, and a methyl group at position 6. The molecular formula C₄H₉N₃O corresponds to a molar mass of 115.13 g/mol, as confirmed by PubChem’s computed data. The SMILES notation CN1CNCNC1=O encodes the cyclic arrangement, with the methyl group attached to nitrogen at position 1 and the ketone at position 2 (Figure 1).

Table 1: Key Structural Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₄H₉N₃O | PubChem |

| Molecular Weight | 115.13 g/mol | PubChem |

| SMILES | CN1CNCNC1=O | PubChem |

X-ray crystallography of analogous triazinanones, such as 2-amino-4-(4-bromophenyl)-8-trifluoromethyl-3,4-dihydropyrimido[1,2-a]triazin-6(5H)-one, demonstrates flattened half-boat conformations in the triazine ring, suggesting similar structural dynamics in the title compound.

Historical Development in Heterocyclic Chemistry

The synthesis of triazinanones emerged from advancements in Grignard reagent applications for triazine functionalization. A 1997 patent detailed the reaction of cyanuric chloride with methyl magnesium chloride to produce 6-methyl-2,4-dichloro-1,3,5-triazine, followed by methoxylation and methylamine substitution. While this process targeted 2-methyl-4-methylamino-6-methoxy-1,3,5-triazine, it established foundational methodologies for N-alkylation and ring saturation later adapted for this compound.

Modern routes, as evidenced by PubChem’s 2019 creation date for this compound, likely employ catalytic hydrogenation or reductive amination to saturate the triazine ring while preserving the amino and methyl substituents. These methods contrast with earlier approaches that relied on harsh halogenation conditions.

Positional Isomerism in Triazinanone Derivatives

Positional isomerism in triazinanones arises from nitrogen atom arrangement and substituent placement. For example:

- 4-Amino-6-methyl-1,3,5-triazin-2-ol (CID 135399234) replaces the ketone with a hydroxyl group, altering hydrogen-bonding capacity.

- 1,3,5-Triazin-2(1H)-one (CID 13907883) lacks saturation and substituents, exhibiting planar geometry.

- 4-Amino-6-((1-methylethyl)amino)-1,3,5-triazin-2(1H)-one (CID 135510207) introduces a branched isopropylamino group, increasing steric hindrance.

Table 2: Comparative Analysis of Triazinanone Isomers

The saturated triazinanone core in this compound enhances conformational flexibility compared to aromatic analogues, enabling unique intermolecular interactions. Substituent positioning further modulates electronic effects; the methyl group at N1 induces steric shielding, while the amino group at C4 participates in hydrogen bonding.

Eigenschaften

Molekularformel |

C4H10N4O |

|---|---|

Molekulargewicht |

130.15 g/mol |

IUPAC-Name |

4-amino-6-methyl-1,3,5-triazinan-2-one |

InChI |

InChI=1S/C4H10N4O/c1-2-6-3(5)8-4(9)7-2/h2-3,6H,5H2,1H3,(H2,7,8,9) |

InChI-Schlüssel |

YZBJHZZFUITLTK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1NC(NC(=O)N1)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Overview

Cyanuric chloride (1,3,5-trichloro-1,3,5-triazinan-2-one) serves as a versatile precursor due to its three reactive chlorine atoms, which can be selectively replaced under controlled conditions. The target compound is synthesized via sequential substitutions with methylamine and ammonia, followed by hydrolysis to introduce the ketone moiety.

Synthetic Procedure

Initial Substitution :

Cyanuric chloride is dissolved in acetone at 0–5°C, and methylamine is added dropwise to replace one chlorine atom. The reaction is monitored via HPLC until completion (≤1.0% residual starting material).

$$

\text{Cyanuric chloride} + \text{CH}3\text{NH}2 \rightarrow \text{4-Chloro-6-methyl-1,3,5-triazinan-2-one} + \text{HCl}

$$Amination :

The intermediate is treated with aqueous ammonia at 35–45°C to substitute a second chlorine atom, forming 4-amino-6-methyl-1,3,5-triazinan-2-one.

$$

\text{4-Chloro-6-methyl-1,3,5-triazinan-2-one} + \text{NH}_3 \rightarrow \text{this compound} + \text{HCl}

$$Ketone Formation :

The remaining chlorine atom is hydrolyzed using 32% sodium hydroxide at 45–50°C, followed by acidification with hydrochloric acid to yield the final product.

$$

\text{this compound} \xrightarrow{\text{NaOH, } \Delta} \text{this compound} + \text{NaCl}

$$

Optimization Parameters

- Solvent : Acetone for initial substitution; methanol for hydrolysis.

- Temperature : 0–5°C (Step 1), 35–45°C (Step 2), 45–50°C (Step 3).

- Yield : ~70–80% after purification via recrystallization.

Cyclocondensation of Urea Derivatives

Reaction Overview

This method involves cyclizing urea or thiourea with methylamine and formaldehyde under acidic conditions, forming the triazinanone ring via dehydration.

Synthetic Procedure

Methylguanidine Formation :

Methylamine reacts with cyanamide in aqueous HCl to produce methylguanidine.

$$

\text{CH}3\text{NH}2 + \text{NH}2\text{CN} \rightarrow \text{CH}3\text{NHC}(\text{NH})\text{NH}_2

$$Cyclization :

Methylguanidine is heated with formaldehyde and ammonium chloride at 80–90°C, inducing cyclization to form the triazinanone skeleton.

$$

\text{CH}3\text{NHC}(\text{NH})\text{NH}2 + \text{HCHO} \rightarrow \text{this compound} + \text{H}_2\text{O}

$$

Optimization Parameters

- Catalyst : Ammonium chloride (10 mol%).

- Temperature : 80–90°C.

- Yield : ~60–65% after solvent evaporation and crystallization.

Hydrogenation of Triazine Derivatives

Reaction Overview

Unsaturated triazine precursors are hydrogenated to form the saturated triazinanone ring, followed by oxidation to introduce the ketone group.

Synthetic Procedure

Triazine Synthesis :

2-Amino-4-methoxy-6-methyl-1,3,5-triazine is prepared via a one-pot reaction of cyanuric chloride with dimethyl malonate and ammonia.Hydrogenation :

The triazine derivative is hydrogenated at 50–60°C under 3–5 bar H₂ pressure using a palladium catalyst, saturating the ring.

$$

\text{2-Amino-4-methoxy-6-methyl-1,3,5-triazine} + 3\text{H}_2 \rightarrow \text{2-Amino-4-methoxy-6-methyl-1,3,5-triazinan-2-ol}

$$Oxidation :

The intermediate is oxidized with potassium permanganate in acidic medium to form the ketone.

$$

\text{2-Amino-4-methoxy-6-methyl-1,3,5-triazinan-2-ol} \xrightarrow{\text{KMnO}4} \text{this compound} + \text{H}2\text{O}

$$

Optimization Parameters

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Starting Material | Cyanuric chloride | Urea derivatives | Triazine derivative |

| Key Reagents | Methylamine, NH₃ | Formaldehyde, NH₄Cl | H₂, KMnO₄ |

| Temperature Range (°C) | 0–50 | 80–90 | 50–60 |

| Yield (%) | 70–80 | 60–65 | 50–55 |

| Purity (%) | ≥98 | ≥95 | ≥90 |

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Amino-6-methyl-1,3,5-triazinan-2-on durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können sie in verschiedene reduzierte Formen umwandeln.

Substitution: Die Amino- und Methylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionen erfolgen typischerweise unter kontrollierten Temperaturen und Drücken, um die gewünschten Produkte zu erhalten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation Oxide ergeben, während Substitutionsreaktionen eine Vielzahl von Derivaten mit unterschiedlichen funktionellen Gruppen produzieren können .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has demonstrated that derivatives of triazine compounds exhibit significant anticancer properties. For instance, studies have shown that triazine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A notable example includes the synthesis of 5-Aryl-6-(4-methylsulfonyl)-1,2,4-triazine derivatives, which showed strong COX-2 inhibitory activity and potential as anti-inflammatory agents .

Antiviral and Antimicrobial Properties

Triazines have been reported to possess antiviral activities against several pathogens. Their ability to inhibit viral replication makes them candidates for further development in antiviral therapies. Additionally, triazine derivatives have shown antimicrobial properties, making them useful in treating infections caused by bacteria and fungi .

Neuroprotective Effects

Some studies indicate that triazine derivatives may exhibit neuroprotective effects, potentially beneficial for treating neurodegenerative diseases. Compounds with triazine structures have been investigated for their anxiolytic and antidepressant activities, suggesting a role in mental health therapeutics .

Herbicides

4-Amino-6-methyl-1,3,5-triazinan-2-one is a key intermediate in the synthesis of several herbicides, such as metsulfuron methyl and chlorsulfuron. These herbicides are effective against broadleaf weeds and some grasses while exhibiting low toxicity to non-target organisms . The development of safer synthesis methods for these compounds enhances their applicability in agriculture.

Fungicides

The compound's structural characteristics allow it to interact with biological systems effectively, leading to its use as a fungicide. Research has indicated that certain triazine derivatives can inhibit fungal growth, providing an avenue for developing new agricultural fungicides .

Case Studies

Wirkmechanismus

The mechanism of action of 4-Amino-6-methyl-1,3,5-triazinan-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 4-Amino-6-methyl-1,3,5-triazinan-2-one with structurally analogous triazine derivatives, emphasizing substituent variations, molecular properties, and applications:

Key Findings:

The hydroxy group in 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine increases polarity, which may reduce soil adsorption but improve water solubility .

Structural vs. Functional Relationships: Sulfonylurea derivatives like metsulfuron methyl ester (C₁₄H₁₅N₅O₆S) exhibit broader-spectrum herbicidal activity due to their sulfonylurea bridge, which interacts with acetolactate synthase (ALS) enzymes in plants . This contrasts with simpler triazinanones, which may target different pathways.

Synthetic Precursors :

- 5-Methyl-1,3,5-triazinan-2-one (CAS 1910-89-0) shares upstream precursors (formaldehyde, urea, methylamine) with the target compound, suggesting analogous synthetic routes . However, downstream applications differ due to substituent modifications.

Research Limitations and Notes

- Data Gaps: Physical properties (e.g., melting point, solubility) for this compound are unavailable, limiting direct comparisons with commercial herbicides like metsulfuron methyl ester .

- Nomenclature Variability: Discrepancies in naming (e.g., triazinanone vs. triazinone) may arise from tautomerism or regional conventions, necessitating careful structural verification .

- Application Scope : While evidence highlights herbicidal uses for analogs, the target compound’s exact mechanism remains speculative without dedicated studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.